Orotidine

Metabolomics Inborn Errors of Metabolism Biomarker Analysis

Orotidine is the native substrate for OMP decarboxylase (ODCase), enabling validated enzyme activity assays and high-throughput inhibitor screens for anti-cancer and anti-parasitic drug discovery. Unlike orotic acid or uridine, only orotidine (as its 5′-monophosphate) provides the necessary substrate specificity. Its unique urinary excretion ratio (orotic acid:orotidine ≈15.85) is diagnostic for hereditary orotic aciduria and OTC deficiency. As a pharmacometabolomics biomarker, orotidine reliably tracks allopurinol-induced metabolic perturbations. Procure high-purity orotidine for reproducible enzymatic studies, LC-MS/MS method validation, and bioprocess monitoring.

Molecular Formula C10H12N2O8
Molecular Weight 288.21 g/mol
CAS No. 314-50-1
Cat. No. B106555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotidine
CAS314-50-1
Synonyms1,2,3,6-Tetrahydro-2,6-dioxo-3-β-D-ribofuranosyl-4-pyrimidinecarboxylic Acid;  6-Carboxyuridine;  Orotic Acid Riboside
Molecular FormulaC10H12N2O8
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O
InChIInChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1
InChIKeyFKCRAVPPBFWEJD-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotidine (CAS 314-50-1): An Essential Pyrimidine Nucleoside Intermediate for Research and Procurement


Orotidine (CAS 314-50-1) is a pyrimidine nucleoside composed of orotic acid linked to a ribose moiety via a β-N1-glycosidic bond [1]. It is primarily recognized as an endogenous intermediate in the *de novo* biosynthesis of pyrimidine nucleotides, serving as the precursor to uridine monophosphate (UMP) [2]. The compound is characterized by its molecular formula C₁₀H₁₂N₂O₈ and a molecular weight of 288.21 g/mol [3]. Notably, orotidine itself is not a component of nucleic acids; its biological significance lies in its phosphorylated form, orotidine 5′-monophosphate (OMP), which is the direct substrate for the enzyme OMP decarboxylase (ODCase) [2].

Why Orotidine Cannot Be Interchanged with Orotic Acid or Uridine in Critical Research Applications


Although orotidine, orotic acid, and uridine are all key players in the pyrimidine biosynthetic pathway, they occupy distinct and non-interchangeable biochemical roles. Orotic acid is the nucleobase precursor, while orotidine is the nucleoside, requiring an additional phosphorylation step to become the active substrate, orotidine 5′-monophosphate (OMP), for the enzyme OMP decarboxylase [1]. Uridine, specifically uridine monophosphate (UMP), is the downstream product of this decarboxylation. Substituting orotidine with uridine in an assay system measuring OMP decarboxylase activity would be futile, as uridine is the reaction product, not the substrate. Furthermore, the urinary excretion profile of these metabolites differs significantly. Studies show that patients with specific metabolic disorders excrete orotic acid and orotidine at a ratio of approximately 15.85, a pattern that cannot be replicated or investigated by substituting one compound for the other . The value of orotidine in research lies in its unique position as the immediate precursor to UMP, making it essential for studying the activity and inhibition of OMP decarboxylase, a key regulatory enzyme [2].

Quantitative Differentiation of Orotidine vs. Key Analogs: Evidence-Based Selection Guide


Urinary Excretion Ratios: Distinguishing Orotidine from Orotic Acid in Metabolic Disorder Research

In studies of hereditary orotic aciduria, the simultaneous quantification of orotic acid and orotidine provides crucial diagnostic information that cannot be derived from either analyte alone. A specific case study reported that excretion of orotic acid and orotidine were 8.24 and 0.52 mmol/mol of creatinine, respectively, yielding a ratio of 15.85 . This specific ratio is a quantifiable characteristic of a particular disease presentation, underscoring the need for separate, accurate measurement of both compounds.

Metabolomics Inborn Errors of Metabolism Biomarker Analysis

Biochemical Role Specificity: Orotidine as the Direct Precursor to Uridine Monophosphate (UMP)

Orotidine 5′-monophosphate (OMP) is the exclusive substrate for the enzyme orotidine 5′-monophosphate decarboxylase (ODCase), which catalyzes its conversion to uridine monophosphate (UMP) [1]. This reaction is the final and rate-limiting step in the *de novo* synthesis of pyrimidines. Unlike uridine, which is the product, orotidine (as OMP) is the specific reactant required to study this critical enzymatic conversion. Substituting with a structurally similar analog, such as uridine, would result in no observable reaction in an ODCase assay.

Enzymology Pyrimidine Metabolism Nucleotide Biosynthesis

Impact of Allopurinol on Urinary Excretion: A Differentiating Response Between Orotidine and Orotic Acid

The administration of the xanthine oxidase inhibitor allopurinol leads to a distinct and quantifiable increase in the urinary excretion of orotidine, while orotic acid excretion shows a variable or normal response [1]. A specific study found that urinary excretion of orotidine was significantly increased in all patients receiving allopurinol. In contrast, after allopurinol administration, orotic acid excretion was increased in gouty patients but was close to normal values in patients with a deficiency of hypoxanthine-guanine phosphoribosyltransferase [1].

Pharmacometabolomics Drug-Drug Interaction Xanthine Oxidase Inhibition

Enhanced Accumulation of Orotidine Monophosphate (OMP) through Specific Fermentation Conditions

In a fermentation system using *Brevibacterium ammoniagenes*, the addition of the inhibitor 6-azauracil specifically leads to the accumulation of orotidine 5′-monophosphate (OMP), whereas without the inhibitor, uridine 5′-monophosphate (UMP) is the primary product [1]. The study quantified this difference: a maximum OMP accumulation of 3.6 mg/mL was achieved under optimized conditions with 6-azauracil, while UMP yields reached 4.8 mg/mL (83% yield from uracil) without the inhibitor [1]. This demonstrates a direct, controllable trade-off between the production of these two related nucleotides.

Bioprocessing Industrial Microbiology Nucleotide Production

Distinct UV Spectral Properties for Analytical Differentiation

Orotidine possesses a unique ultraviolet (UV) absorption profile that can be used to distinguish it from related compounds like orotic acid during analytical method development. In 0.1N HCl, orotidine exhibits a UV maximum at 267 nm with a molar absorptivity (ε) of 9,570 [1]. This is in contrast to its absorption in methanol, which shows a maximum at 268 nm (ε = 8,900) [1]. These specific values provide a quantitative reference for HPLC method validation and identity confirmation, ensuring the correct compound is being analyzed or isolated from complex biological matrices.

Analytical Chemistry Quality Control Compound Identification

Unique Synthetic Requirement: Orotidine Cannot Be Directly Substituted for Orotic Acid in Chemical Synthesis

The synthesis of orotidine is a distinct chemical process that cannot be achieved by simply substituting orotic acid for the ribose-containing nucleoside. A patented and published synthesis involves an intramolecular nucleosidation approach where orotate itself acts as a leaving group at the anomeric position, yielding the nucleoside [1]. In contrast, the industrial production of orotic acid can be achieved via fermentation or synthesis from monooxalylacetic ester and urea, a simpler and different starting point [2]. This difference in synthetic complexity directly impacts procurement considerations.

Synthetic Chemistry Nucleoside Synthesis Process Chemistry

Primary Application Scenarios for Orotidine (CAS 314-50-1) in Research and Industry


Investigating and Developing Inhibitors of OMP Decarboxylase for Anticancer and Antimicrobial Therapy

Orotidine is indispensable for research targeting orotidine 5′-monophosphate decarboxylase (ODCase), a critical enzyme in *de novo* pyrimidine biosynthesis. Since orotidine (in its phosphorylated form, OMP) is the natural substrate for this enzyme, it is the only appropriate reagent for developing and validating enzyme activity assays and high-throughput screens for potential inhibitors [1]. Inhibitors of ODCase are actively pursued as therapeutic agents against rapidly proliferating cancer cells and parasitic infections (e.g., *Plasmodium falciparum*, the malaria parasite), which rely heavily on this pathway [2].

Biomarker Analysis and Diagnostic Research for Inborn Errors of Metabolism

Accurate quantification of urinary orotidine is essential for the study and diagnosis of metabolic disorders, particularly hereditary orotic aciduria and urea cycle defects (e.g., ornithine transcarbamylase deficiency) [1]. The distinct excretion patterns of orotidine and orotic acid provide diagnostic information that cannot be obtained from a single analyte. Researchers rely on orotidine as an analytical standard to develop and calibrate sensitive HPLC or LC-MS/MS methods for clinical metabolomics studies [2].

Production of Pyrimidine Nucleotides via Fermentation for Research or Industrial Use

In industrial biotechnology, orotidine and its phosphorylated form (OMP) are valuable intermediates. As demonstrated by the fermentation studies with *Brevibacterium ammoniagenes*, OMP can be selectively accumulated by manipulating culture conditions and adding specific inhibitors like 6-azauracil [1]. For groups focused on bioprocess development for nucleotide production, orotidine is the key target analyte for monitoring and optimizing the fermentation yield of this specific high-value intermediate, distinct from the more commonly produced UMP [2].

Pharmacometabolomics Studies Investigating Drug Effects on Pyrimidine Metabolism

The unique response of orotidine to pharmacological agents like allopurinol makes it a critical biomarker in pharmacometabolomics research [1]. Unlike orotic acid, which shows a variable response, orotidine excretion is consistently elevated after allopurinol administration across different patient groups. Researchers investigating the systemic effects of xanthine oxidase inhibitors or other drugs that may disrupt pyrimidine homeostasis require orotidine as a specific and sensitive analytical target to map metabolic perturbations [2].

Quote Request

Request a Quote for Orotidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.